6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one
Description
6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinolinone derivative characterized by a 1-aminoethyl substituent at the 6-position of the quinoline core. Its hydrochloride salt (CAS: N/A; synonyms listed in ) is commercially available and synthesized via reductive amination or nucleophilic substitution strategies. The compound’s structural flexibility allows for modifications to the aminoethyl side chain, enabling exploration of its physicochemical and pharmacological properties .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-(1-aminoethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6-7H,3,5,12H2,1H3,(H,13,14) |
InChI Key |
UTNPVXXOXLTSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzylamine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-substituted quinoline derivatives.
Scientific Research Applications
6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aminoethyl Side Chain
Key analogs include:
Key Observations :
- Dimethylamino derivatives (e.g., 20, 32) exhibit higher synthetic yields (72.9–89%) compared to pyrrolidinyl analogs (52–72.9%), likely due to steric hindrance in the latter .
- Diethylamino derivatives (e.g., 47) show simplified purification steps (crude products used directly) but comparable yields to dimethylamino analogs .
Modifications to the Quinolinone Core
Fluorinated Derivatives
- 8-Fluoro-substituted analog (25, 48): Introduction of fluorine at the 8-position enhances electronic properties.
- 6-(2,6-Difluorobenzoyl)-substituted analog : Exhibits altered physicochemical properties (density: 1.334 g/cm³; pKa: 13.95), suggesting improved lipophilicity for membrane penetration .
Heterocyclic Additions
Physicochemical and Structural Comparisons
| Property/Analog | 6-(1-Aminoethyl)-derivative | 6-(Dimethylaminoethyl)-derivative | 6-(Diethylaminoethyl)-derivative | 6-(2,6-Difluorobenzoyl)-derivative |
|---|---|---|---|---|
| Molecular Weight | ~242 (HCl salt) | 238 (MH⁺) | 248.2 (M+1) | 287.26 |
| Solubility | High (HCl salt) | Moderate | Moderate | Low (lipophilic substituent) |
| Synthetic Yield | N/A | 72.9–89% | 90% | N/A |
| Key Structural Feature | Free aminoethyl side chain | Dimethylamino group | Diethylamino group | Difluorobenzoyl moiety |
Notes:
- Hydrochloride salts (e.g., 6-(2-aminoethoxy)-derivative in ) improve aqueous solubility, critical for in vivo applications .
- Fluorinated analogs (e.g., ) exhibit higher molecular weights and predicted boiling points (523.9°C), suggesting thermal stability .
Biological Activity
6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one features a bicyclic structure comprising a quinoline ring fused to a saturated piperidine-like ring. Its molecular formula is CHNO, with a molecular weight of approximately 190.24 g/mol. The presence of an aminoethyl group at the sixth position enhances its reactivity and interaction with biological targets.
The biological activity of 6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to various physiological effects:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular responses.
Biological Activities
Research indicates that 6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one exhibits several notable biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound is effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
3. Anticancer Potential
Studies have indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Comparative Analysis with Related Compounds
To understand the unique properties of 6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Amino-2-methyl-1H-indole | Indole derivative | Exhibits distinct neuroprotective properties |
| 6-Amino-1-methylquinolin-2(1H)-one | Quinoline derivative | Known for potent antimicrobial activity |
| 7-Amino-1-benzyl-1H-pyrrole | Pyrrole derivative | Displays unique anti-inflammatory properties |
These compounds differ primarily in their functional groups and biological activities while maintaining a core bicyclic structure similar to that of 6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of 6-(1-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one in various fields:
Study on Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The results indicated that modifications to the aminoethyl group could enhance its antimicrobial potency.
Neuroprotective Mechanisms
Research examining the neuroprotective effects revealed that the compound could mitigate neuronal damage induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) in neuronal cell cultures treated with the compound.
Q & A
Q. Basic Characterization Techniques
Q. Advanced Analytical Challenges
- Regioisomer Differentiation : Compare coupling constants (e.g., J = 6.6 Hz for axial/equatorial protons in pyrrolidine substituents) .
- Dynamic Effects : Broad signals (e.g., "br s" in compound 33) indicate exchangeable protons or conformational flexibility .
What strategies address contradictory bioactivity data in structurally similar analogs?
Q. Basic Experimental Design
Q. Advanced Mechanistic Insights
- Target Engagement Assays : Use radioligand binding or thermal shift assays to confirm direct interactions (e.g., kinase or receptor targets implied in ).
- Metabolic Stability Screening : Assess whether divergent activities arise from pharmacokinetic differences (e.g., tert-butyl vs. methyl groups altering half-lives) .
How is regioselectivity controlled during electrophilic substitutions on the tetrahydroquinolinone scaffold?
Q. Basic Principles
- Directing Groups : The 6-amino group directs electrophiles to para positions (e.g., bromination at C-8 in compound 61 using NBS/DMF) .
- Steric Effects : Bulky substituents (e.g., 1-methylpiperidin-4-yl in compound 58) block substitution at adjacent positions .
Q. Advanced Synthetic Tactics
- Temporary Protection : Acetylation of amines (e.g., compound 52) to redirect reactivity .
- Lewis Acid Catalysis : Use BF₃·Et₂O to enhance electrophilic attack at electron-rich positions .
What methodologies validate the stereochemical integrity of chiral tetrahydroquinolinone derivatives?
Q. Basic Techniques
Q. Advanced Approaches
- X-ray Crystallography : Resolve absolute configurations (e.g., tert-butyl carbamate derivatives in compound 59) .
- NMR Chiral Shift Reagents : Use europium complexes to split proton signals in diastereomeric mixtures .
How do solvent and temperature affect catalytic hydrogenation efficiency in nitro-group reductions?
Q. Basic Protocol
Q. Advanced Process Insights
- Catalyst Poisoning : Trace sulfur compounds (e.g., from thiophene reagents) deactivate Pd/C, necessitating pre-purification .
- Pressure Effects : H₂ pressure >1 atm accelerates reductions but risks over-hydrogenation .
What computational tools predict the pharmacokinetic properties of 6-(1-aminoethyl)-tetrahydroquinolin-2-one analogs?
Q. Basic Modeling
Q. Advanced Applications
- Molecular Dynamics Simulations : Model membrane permeability based on amine pKa and hydrogen-bonding capacity .
- Docking Studies : Map interactions with targets like serotonin receptors using AutoDock Vina .
How are stability issues addressed during storage of amino-substituted tetrahydroquinolinones?
Q. Basic Stability Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
